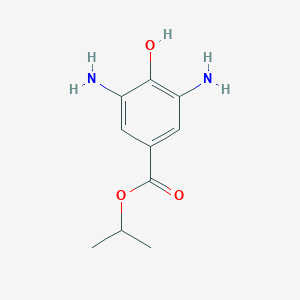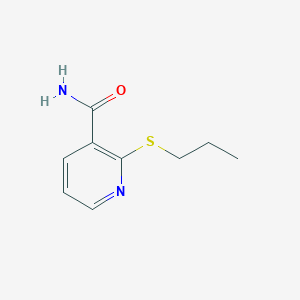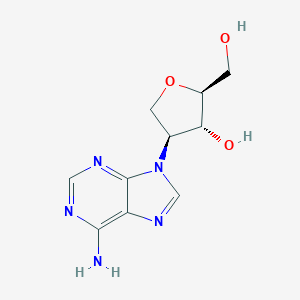
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL, also known as acyclovir, is an antiviral drug that is commonly used to treat herpes simplex virus infections, varicella-zoster virus infections, and Epstein-Barr virus infections.
Mécanisme D'action
Acyclovir works by inhibiting viral DNA synthesis. It is selectively phosphorylated by viral thymidine kinase and is subsequently incorporated into the viral DNA, leading to chain termination and inhibition of viral DNA synthesis.
Effets Biochimiques Et Physiologiques
Acyclovir has been shown to have minimal toxicity and is generally well-tolerated. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. Acyclovir is primarily excreted unchanged in the urine and has a half-life of approximately 2-3 hours.
Avantages Et Limitations Des Expériences En Laboratoire
Acyclovir has several advantages for use in lab experiments, including its high specificity for viral thymidine kinase, its low toxicity, and its ease of synthesis. However, it also has limitations, such as its limited spectrum of activity and the potential for the development of drug-resistant viral strains.
Orientations Futures
Future research on (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL could focus on the development of new and more effective antiviral drugs based on the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL structure. Additionally, further studies could investigate the use of (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL in combination with other antiviral drugs to enhance its efficacy and reduce the development of drug-resistant viral strains. Finally, research could explore the potential use of (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL in the treatment of other viral infections, such as HIV.
Méthodes De Synthèse
Acyclovir is synthesized through a multi-step process that involves the conversion of guanine to the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL precursor, 6-chloropurine. The 6-chloropurine is then reacted with acetaldehyde to form the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL intermediate, which is subsequently reacted with hydroxymethyl oxirane to form (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL.
Applications De Recherche Scientifique
Acyclovir has been extensively studied for its antiviral properties and has been used in numerous scientific research applications. It has been shown to be effective against herpes simplex virus, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus. Acyclovir has also been studied for its potential use in the treatment of other viral infections, such as HIV.
Propriétés
Numéro CAS |
174955-57-8 |
|---|---|
Nom du produit |
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL |
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
(2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1 |
Clé InChI |
XLAFLMYNXDUGLH-VMHSAVOQSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Synonymes |
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



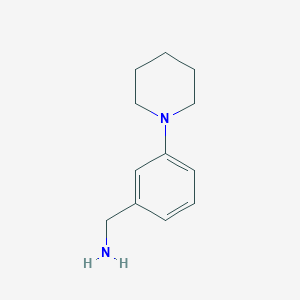
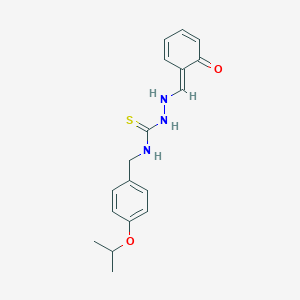
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
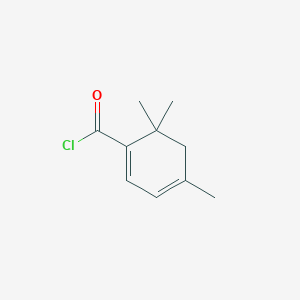
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
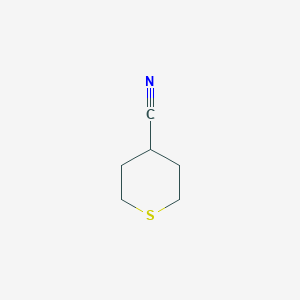
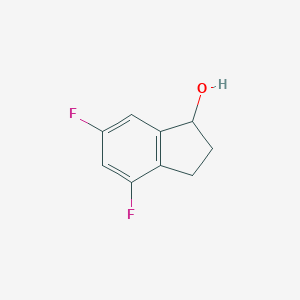
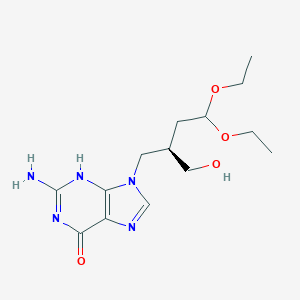
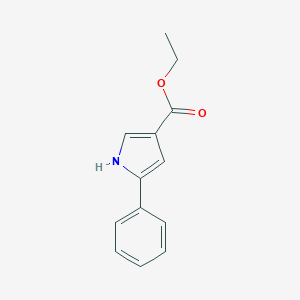
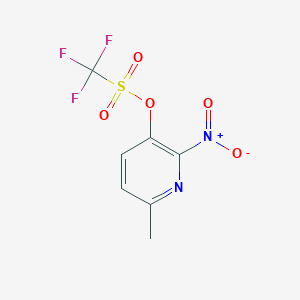
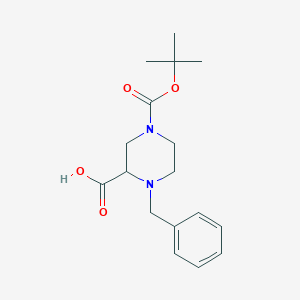
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
